molecular formula C8H6BrClN2 B3034378 5-bromo-7-chloro-2-methyl-1H-benzimidazole CAS No. 16429-40-6

5-bromo-7-chloro-2-methyl-1H-benzimidazole

Cat. No.: B3034378
CAS No.: 16429-40-6
M. Wt: 245.50
InChI Key: GKVOLHHLAUQFCN-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2-methyl-1H-benzimidazole (BCMB) is a heteroaromatic compound that is widely used in scientific research and industrial applications. It is a member of the benzimidazole family, which consists of compounds with a five-membered ring containing two nitrogen atoms and a heteroatom (e.g. chlorine or bromine). BCMB is known for its ability to act as a ligand, or a molecule that binds to metal ions, and its versatility in various scientific and industrial processes.

Scientific Research Applications

Antiprotozoal Activity

5-Bromo-7-chloro-2-methyl-1H-benzimidazole derivatives have demonstrated efficacy against protozoa. Kopanska et al. (2004) synthesized various analogues and found that 5,6-dimethyl-1H-benzotriazole and 5,6-dibromo-1H-benzotriazole were more effective than chlorohexidine against Acanthamoeba castellanii, a protozoa species (Kopanska et al., 2004).

DNA Topoisomerase Inhibition

In 2007, Alpan et al. found that benzimidazole derivatives, including one with a 5-methyl group, inhibited mammalian type I DNA topoisomerase. This inhibition could have implications for cancer therapy (Alpan et al., 2007).

Antitumor Activity

Benzimidazole derivatives have shown potential in cancer therapy. Shi et al. (1996) synthesized benzothiazoles, a related group, and found activity against breast cancer cell lines, suggesting a possible role for benzimidazole derivatives in cancer treatment (Shi et al., 1996).

Anti-Tubercular and Antimicrobial Activity

Shingalapur et al. (2009) synthesized 5-(nitro/bromo)-styryl-2-benzimidazoles with significant anti-tubercular and antimicrobial activities, highlighting the potential use of benzimidazole derivatives in treating tuberculosis and other infections (Shingalapur et al., 2009).

Immunomodulatory and Cytotoxic Activities

Abdel‐Aziz et al. (2011) reported that certain 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives exhibited potent immunosuppressive and immunostimulatory activities. Additionally, these compounds showed significant inhibition of LPS-stimulated NO generation and cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).

Antiviral Evaluations

Porcari et al. (1998) studied benzimidazole derivatives as nonnucleoside analogues and found some compounds to be active against HIV, suggesting potential antiviral applications (Porcari et al., 1998).

Structural Characterization

Geiger et al. (2014) provided insights into the structural aspects of benzimidazole compounds, which is crucial for understanding their interactions and potential applications in various fields (Geiger et al., 2014).

Properties

IUPAC Name

6-bromo-4-chloro-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVOLHHLAUQFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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